molecular formula C22H15BrO6S B12213555 (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

Cat. No.: B12213555
M. Wt: 487.3 g/mol
InChI Key: XHYTYXGANVIGCS-MTJSOVHGSA-N
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Description

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a methoxybenzylidene group and a bromobenzenesulfonate group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

The synthesis of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the methoxybenzylidene group, and the attachment of the bromobenzenesulfonate group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

    Introduction of the Methoxybenzylidene Group: This step often involves a condensation reaction between the benzofuran core and 4-methoxybenzaldehyde under basic conditions.

    Attachment of the Bromobenzenesulfonate Group: This can be accomplished through a sulfonation reaction using 4-bromobenzenesulfonyl chloride and a suitable base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The methoxybenzylidene group can undergo further condensation reactions with various aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, or other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate

InChI

InChI=1S/C22H15BrO6S/c1-27-16-6-2-14(3-7-16)12-21-22(24)19-11-8-17(13-20(19)28-21)29-30(25,26)18-9-4-15(23)5-10-18/h2-13H,1H3/b21-12-

InChI Key

XHYTYXGANVIGCS-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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